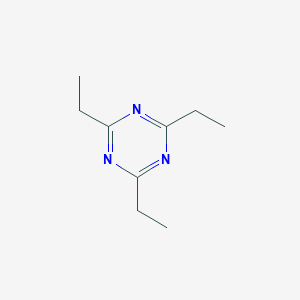

2,4,6-Triethyltriazine

Description

Structure

3D Structure

Properties

CAS No. |

1009-74-1 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2,4,6-triethyl-1,3,5-triazine |

InChI |

InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 |

InChI Key |

GIIYEYPYVJAMBU-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=NC(=N1)CC)CC |

Canonical SMILES |

CCC1=NC(=NC(=N1)CC)CC |

Other CAS No. |

1009-74-1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4,6 Triethyltriazine and Analogues

Classical Approaches to Triazine Ring Formation

The foundational methods for constructing the triazine ring system have historically relied on cyclotrimerization and condensation reactions. These approaches are well-established and still find application in various synthetic contexts.

Cyclotrimerization Reactions

Cyclotrimerization is a powerful method for the synthesis of symmetrically substituted 1,3,5-triazines. This process involves the head-to-tail cyclization of three identical nitrile molecules. In the case of 2,4,6-triethyltriazine, the precursor is propionitrile. sigmaaldrich.comsigmaaldrich.com

The cyclotrimerization of nitriles can be promoted under various conditions, including high pressure, high temperature, and the use of catalysts. Propionitrile has been used in mesoporous graphitic C3N4 catalyzed cyclotrimerization to form triazine derivatives. sigmaaldrich.comsigmaaldrich.com Molybdenum carbonyl complexes, such as Mo(CO)6, have also been employed as catalysts in [2+2+2] cyclotrimerization reactions, which can be used to form substituted benzene (B151609) derivatives and could be conceptually extended to triazine synthesis from nitriles. acs.org

Condensation Reactions in Triazine Synthesis

Condensation reactions provide a versatile route to both symmetrical and unsymmetrical triazines. These reactions typically involve the condensation of a nitrogen-containing compound with a carbonyl compound or its derivative. A common starting material for substituted triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

For the synthesis of N-alkylated triazines, a stepwise reaction of cyanuric chloride with the corresponding amine is often employed. For instance, the synthesis of N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine involves the sequential substitution of the chlorine atoms of cyanuric chloride with ethylamine. This type of reaction is a cornerstone in the synthesis of a wide array of triazine derivatives. nih.gov

Modern Synthetic Protocols for Alkylated Triazines

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of alkylated triazines. These modern protocols often utilize transition metal catalysts and specifically designed ligands to enhance reactivity and selectivity.

Ligand-Accelerated Transformations in Triazine Annulation

The use of ligands in transition metal catalysis can significantly influence the outcome of a reaction. Diazine and triazine-based ligands themselves have been shown to be effective in metal-mediated catalytic transformations. acs.orgnih.gov While not directly applied to the synthesis of this compound in the provided context, the principles of ligand-accelerated catalysis are broadly applicable. For example, the use of specific ligands can enhance the catalytic activity of metals in cycloaddition reactions, which are mechanistically related to cyclotrimerization. acs.org The design of ligands can be tailored to stabilize catalytic intermediates and facilitate the desired bond-forming steps, leading to higher yields and selectivities.

Catalyst-Mediated Routes to this compound and Its Derivatives

A variety of catalysts have been developed to promote the synthesis of substituted triazines. Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source presents a straightforward and atom-efficient method for producing 2,4,6-trisubstituted-1,3,5-triazines. rsc.org Although demonstrated for aryl-substituted triazines, this method could potentially be adapted for alkyl-substituted analogues.

Furthermore, wet 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be an efficient catalyst for the synthesis of 2,4,6-triarylpyridines, highlighting the catalytic potential of triazine derivatives themselves. researchgate.netresearchgate.net The development of heterogeneous catalysts, such as cobalt-decorated magnetic nanoparticles, also offers a sustainable approach for the synthesis of triaryl pyridines, a reaction class that shares mechanistic features with triazine synthesis. orgchemres.org

High-Yield and Stereoselective Synthesis of this compound

Achieving high yields and stereoselectivity (where applicable) is a primary goal in modern organic synthesis. For a simple, symmetrical molecule like this compound, stereoselectivity is not a factor. However, the principles of high-yield synthesis are highly relevant.

A patent describes the use of this compound as a catalyst in the preparation of acid chlorides, where it contributes to high yields. google.com This indicates that the compound itself is stable and can be produced in sufficient quantities for such applications. The synthesis of related compounds, such as 2,4,6-trimethylaniline, has been reported with yields as high as 96% through catalytic hydrogenation, demonstrating that high-yield processes for similarly substituted aromatic compounds are well-established. google.com

For the synthesis of triazine derivatives in general, solid-phase synthesis has emerged as a powerful technique for generating libraries of compounds with high purities and in good yields, which can be screened for various applications. acs.org

Below is a table summarizing various synthetic approaches to triazine derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Method | Precursors | Catalyst/Reagent | Key Features |

| Cyclotrimerization | Propionitrile | Mesoporous graphitic C3N4 | Forms symmetrical triazines. |

| Nucleophilic Substitution | Cyanuric chloride, Ethylamine | Base (e.g., Hünig's base) | Stepwise introduction of alkyl groups. |

| Iron-Catalyzed Cyclization | Aldehydes, NH4I | Iron catalyst | Atom-efficient, uses a simple nitrogen source. rsc.org |

| Ligand-Accelerated Catalysis | Nitriles | Transition metal with specific ligands | Potential for high selectivity and efficiency. acs.org |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of symmetrical 2,4,6-alkyl-substituted-1,3,5-triazines, such as this compound, is achieved through the cyclotrimerization of the corresponding nitrile—in this case, propionitrile. Historically, these reactions necessitated harsh conditions, including the use of strong and corrosive acids like trifluoromethanesulfonic acid or chlorosulfonic acid, or the application of extremely high pressures (7000–8500 atmospheres) and temperatures. google.comdatapdf.com Such methods, while effective, present significant environmental and safety challenges, including the generation of hazardous waste and high energy consumption.

In response, modern synthetic chemistry has shifted towards greener, more sustainable alternatives that align with the principles of green chemistry. nih.govchim.it These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, and the development of energy-efficient processes. datapdf.com For the synthesis of 1,3,5-triazine (B166579) scaffolds, several green strategies have emerged.

Catalyst-Based Innovations: A primary focus has been the replacement of hazardous acid catalysts with more benign and recyclable alternatives. The use of silica-supported Lewis acids, for example, allows for the cyclotrimerization of nitriles under solvent-free conditions. researchgate.netbohrium.com These solid-supported catalysts are easily separated from the reaction mixture and can be reused, minimizing waste and simplifying product purification. researchgate.net While high temperatures may still be required, this approach avoids the use of corrosive and difficult-to-handle superacids. researchgate.netbohrium.com

Alternative Energy Sources: Microwave-assisted synthesis represents another significant advancement. Microwave irradiation can dramatically reduce reaction times for the preparation of 1,3,5-triazine derivatives compared to conventional heating. researchgate.net This rapid, localized heating often leads to cleaner reactions with higher yields and fewer by-products, contributing to both energy efficiency and waste reduction. researchgate.netmdpi.com

Sustainable Reaction Media: The development of syntheses in environmentally friendly solvents or under solvent-free conditions is a cornerstone of green chemistry. For triazine synthesis, acceptorless dehydrogenative coupling (ADC) strategies have been developed that use nickel(II) pincer complexes as catalysts. researchgate.netnih.gov These reactions can proceed using primary alcohols and amidines to form substituted triazines, with water and hydrogen gas as the only byproducts, representing a highly atom-economical and sustainable pathway. researchgate.netnih.gov

The following table compares conventional and green-inspired methodologies for the synthesis of 1,3,5-triazine rings.

| Methodology | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Citation |

| Conventional Trimerization | Trifluoromethanesulfonic Acid | Low to ambient temperature | High reactivity | Corrosive, hazardous waste | google.com |

| Conventional Trimerization | High Pressure | 7000-8500 atm, 60-150°C | Effective for various nitriles | High energy, specialized equipment | datapdf.com |

| Green Catalysis | Silica-Supported Lewis Acids | 160-200°C, solvent-free | Recyclable catalyst, no solvent waste | High temperatures | researchgate.net |

| Green Energy Source | Microwave Irradiation | 175-195°C, short reaction times | Rapid, high yields, energy efficient | May require specific equipment | researchgate.net |

| Acceptorless Dehydrogenative Coupling (ADC) | Nickel(II) Pincer Complexes | Mild conditions | Sustainable, eco-friendly byproducts (H₂O, H₂) | Primarily for aryl/amine-substituted triazines | researchgate.netnih.gov |

Derivatization Strategies for this compound Scaffolds

Derivatization of a pre-formed chemical scaffold is a fundamental strategy in medicinal chemistry and materials science for fine-tuning properties and exploring structure-activity relationships. The this compound scaffold, however, presents a significant challenge for derivatization. The 1,3,5-triazine ring is an electron-deficient aromatic system, and the ethyl side chains lack functional groups, making the molecule relatively inert.

Most derivatization methods for the 1,3,5-triazine core begin with a more reactive precursor, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.netresearchgate.netmdpi.com The chlorine atoms on cyanuric chloride are excellent leaving groups and can be substituted sequentially with various nucleophiles (e.g., alcohols, amines, thiols) by carefully controlling the reaction temperature. nih.govmdpi.com This allows for the synthesis of a vast array of symmetrically and asymmetrically substituted triazines.

However, for derivatizing the existing this compound scaffold, alternative strategies must be considered. These can be broadly categorized into side-chain functionalization and the synthesis of derivatives from functionalized precursors.

Side-Chain Functionalization: A plausible route for introducing functionality is through reactions on the ethyl side chains. Free-radical halogenation, a standard method for activating alkyl groups on aromatic rings, could be employed. For instance, bromination of the benzylic-like positions of the ethyl groups using a reagent such as N-bromosuccinimide (NBS) under UV irradiation could yield a haloalkyl-triazine intermediate. This intermediate would then possess a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., -OH, -CN, -OR, -NR₂).

Synthesis from Functionalized Precursors: A more versatile and controllable approach is to build the desired functionality into the precursor before the cyclotrimerization step. Instead of propionitrile, a substituted three-carbon nitrile could be used. For example, the cyclotrimerization of a nitrile containing a protected hydroxyl or amino group would yield a triazine scaffold with functional handles already in place on the side chains. After deprotection, these groups would be available for a wide range of subsequent derivatization reactions.

Ring Activation and Functionalization: Direct functionalization of the C-H bonds on the triazine ring is exceptionally difficult. However, advanced strategies involve activating the triazine ring itself. One such method involves the Michaelis–Arbuzov rearrangement of cyanuric chloride with triethyl phosphite (B83602) to produce 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT). The powerful electron-withdrawing phosphonate (B1237965) groups on HEPT activate the triazine ring carbons toward nucleophilic substitution, enabling the synthesis of novel bridged triazine compounds. nih.gov While this strategy starts from cyanuric chloride, it illustrates a principle of ring activation that could conceptually be applied to other triazine systems.

The table below outlines potential strategies for accessing derivatives based on the this compound scaffold.

| Strategy | Reaction Type | Reagents/Precursors | Resulting Intermediate/Product | Potential Applications |

| Side-Chain Functionalization | Free-Radical Halogenation | This compound, N-Bromosuccinimide (NBS), UV light | 2,4,6-Tris(1-bromoethyl)-1,3,5-triazine | Introduction of nucleophiles (alcohols, amines, etc.) at the side chain. |

| Synthesis from Precursors | Cyclotrimerization | 3-Hydroxypropionitrile (protected), acid catalyst | 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine (after deprotection) | Further derivatization via the hydroxyl groups (e.g., esterification, etherification). |

| Ring Activation (Conceptual) | Nucleophilic Substitution on Activated Ring | 2,4,6-Tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT), bifunctional amines | Bridged organophosphorus-triazine compounds | Development of novel materials, such as flame retardants. |

Elucidation of Reaction Mechanisms Involving 2,4,6 Triethyltriazine

Mechanistic Studies of Substitution Reactions at the Triazine Core

Substitution reactions at the triazine core of 2,4,6-triethyltriazine are fundamental to its chemistry. These reactions are primarily nucleophilic aromatic substitutions, driven by the electron-poor character of the aromatic ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for triazines. wikipedia.orgdalalinstitute.com Unlike electron-rich aromatic systems that favor electrophilic substitution, the triazine ring is activated towards attack by nucleophiles. wikipedia.org This enhanced reactivity is due to the presence of three nitrogen atoms, which withdraw electron density from the ring carbons, making them electrophilic.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. lumenlearning.comlibretexts.org In the first step, the nucleophile attacks a carbon atom of the triazine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring. lumenlearning.com The aromaticity of the ring is temporarily lost in this step. lumenlearning.comlibretexts.org In the second step, a leaving group, often a halide, is expelled, and the aromaticity of the triazine ring is restored. libretexts.org

The rate of SNAr reactions is significantly influenced by the nature of the substituents on the triazine ring. Electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the Meisenheimer intermediate, thus accelerating the reaction. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the reaction rate. In this compound, the ethyl groups are weakly electron-donating, which may modulate the reactivity compared to unsubstituted or more strongly activated triazines.

Electrophilic Activation and Reactivity

While the triazine ring is inherently electron-deficient and favors nucleophilic attack, electrophilic activation can play a role in modulating its reactivity. Protonation or coordination of a Lewis acid to one of the nitrogen atoms can further increase the electrophilicity of the triazine ring, making it more susceptible to attack by even weak nucleophiles. frontiersin.org This activation strategy can be employed to enhance the rate and scope of substitution reactions.

For instance, in the reaction of 4-chloroquinazoline (B184009) with amines, a proposed mechanism involves the initial protonation of a ring nitrogen, which enhances the substrate's electrophilicity and facilitates nucleophilic attack. frontiersin.org A similar principle could apply to this compound, where acid catalysis could promote substitution reactions. The reactivity of electrophilic cyclopropanes has also been shown to be activated by adjacent π-systems, a concept that highlights how electronic factors can influence electrophilic centers. nih.gov

Radical Processes and this compound as a Radical Scavenger or Precursor

The involvement of this compound in radical processes is another facet of its reactivity. Certain triazine derivatives have been investigated for their ability to act as radical scavengers. For example, Schiff bases of 2,4,6-trichlorophenylhydrazine (B147635) have demonstrated significant DPPH radical and superoxide (B77818) anion scavenging activities. nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives have shown potential as free radical scavengers. nih.gov This suggests that the triazine core, depending on its substitution pattern, can participate in reactions involving free radicals.

The antioxidant properties of these compounds often stem from their ability to donate a hydrogen atom or an electron to a radical, thereby neutralizing it. nih.govmdpi.com The potential of this compound to act as a radical scavenger would depend on the lability of the hydrogen atoms on its ethyl groups.

Conversely, under certain conditions, triazines can act as precursors to radical species. For instance, the radical-nucleophilic aromatic substitution (SRN1) mechanism involves the formation of a radical anion intermediate. dalalinstitute.com This pathway is another possibility for substitution reactions on the triazine ring, initiated by an electron transfer to the substrate.

Concerted versus Stepwise Mechanisms in this compound Reactions

The distinction between concerted and stepwise mechanisms is a critical aspect of understanding chemical reactions. diva-portal.orgnih.govquora.comyoutube.com A concerted reaction occurs in a single step, where all bond-breaking and bond-making processes happen simultaneously, passing through a single transition state. wikipedia.org In contrast, a stepwise reaction involves one or more intermediates and multiple transition states. quora.comyoutube.com

For nucleophilic aromatic substitution reactions, the classical SNAr mechanism is stepwise, involving the formation of a Meisenheimer intermediate. nih.gov However, recent studies have shown that some SNAr reactions can be concerted. nih.govrsc.org The specific mechanism depends on factors such as the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. rsc.org

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between concerted and stepwise pathways. diva-portal.org For example, the observation of significant primary kinetic isotope effects for both proton and hydride transfer in a reaction supports a concerted mechanism. diva-portal.org In the context of this compound, determining whether its substitution reactions are concerted or stepwise would require detailed kinetic and computational studies. Some studies on similar systems have suggested that the mechanism can be on the borderline between concerted and stepwise. udd.cl

Solvent Effects on Reaction Mechanisms of this compound

Solvents can have a profound impact on reaction rates and mechanisms. rsc.org They can influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates, or by directly participating in the reaction. rsc.org

In the context of SNAr reactions, the solvent can play a crucial role. For the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine, the reaction rate was found to be strongly dependent on the Lewis basicity of the solvent. rsc.org Polar aprotic solvents are generally effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and favoring the stepwise SNAr mechanism.

The effect of the solvent on the reaction mechanism of this compound would depend on the specific reaction. For a stepwise SNAr reaction, a polar solvent would be expected to accelerate the reaction by stabilizing the charged intermediate. For a concerted reaction, the effect of the solvent might be less pronounced as there is less charge separation in the transition state. wikipedia.org Computational studies can provide valuable insights into the specific interactions between the solvent and the reacting species. rsc.org

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. smu.educecam.orgnih.govengineering.org.cn Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. beilstein-journals.org This information allows for the prediction of the most likely reaction pathway.

For this compound, computational methods can be used to:

Predict the feasibility of different reaction mechanisms: By comparing the activation barriers of concerted versus stepwise pathways, the preferred mechanism can be identified.

Analyze the electronic structure of intermediates and transition states: This provides insight into the factors that stabilize these species and control the reactivity.

Investigate the role of solvent effects: Implicit or explicit solvent models can be incorporated into calculations to understand how the solvent influences the reaction mechanism. rsc.org

Validate experimental findings: Computational results can be compared with experimental data, such as kinetic isotope effects, to provide a more complete picture of the reaction mechanism.

Recent advances in computational chemistry, including the development of new methods and the integration of machine learning, are further enhancing the ability to predict and understand chemical reactivity. cecam.org

Theoretical and Computational Investigations of 2,4,6 Triethyltriazine

Quantum Chemical Studies on Electronic Structure and Bonding in 2,4,6-Triethyltriazine

Quantum chemical studies are fundamental to elucidating the electronic environment and bonding nature of this compound. These methods provide a detailed picture of the electron distribution and the forces holding the molecule together.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are used to predict its ground state properties. researchgate.net These calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a clear three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For triazine derivatives, this gap can be correlated with their sensitivity and thermal stability. researchgate.net Electrostatic potential maps generated from DFT calculations can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Illustrative Value |

| Total Energy (Hartree) | -688.123 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.08 |

| Dipole Moment (Debye) | 0.00 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules. Actual values would be obtained from specific computational studies on this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in determining the electronic structure, ab initio methods are employed. These methods are based on first principles, without the use of empirical parameters. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. pku.edu.cn

These high-accuracy calculations are particularly important for benchmarking DFT results and for obtaining precise energetic information, such as heats of formation. researchgate.net While computationally more expensive, ab initio methods are invaluable for situations where a very accurate description of the electronic structure is necessary. For instance, they have been used to study the performance and stability of other triazine derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the ethyl groups and the nature of intermolecular interactions in condensed phases. By simulating the motion of atoms and molecules, MD provides insights into how the molecule behaves in a realistic environment. mdpi.com

In a simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, where the forces between atoms are described by a force field. This allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them. For substituted triazines, MD simulations can elucidate the role of substituents and solvents on the rotational barriers around the C-N bonds. mdpi.com

Prediction of Spectroscopic Signatures of this compound

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained from DFT calculations. acs.org These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For the parent 1,3,5-triazine (B166579) molecule, ab initio force field calculations have been used to analyze its vibrational spectra. acs.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental NMR data.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical methods can be used to map out the potential energy surface for various reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For example, studies on other triazines have used quantum chemical calculations to understand the stepwise pathways of reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. pku.edu.cn These calculations can model the reaction in different solvents and with various catalysts, providing insights into the reaction mechanism that are difficult to obtain experimentally. pku.edu.cn The characterization of transition states is a key part of these studies, as it allows for the determination of the rate-limiting step of a reaction.

Development and Application of Force Fields for Triazine-Based Systems

Force fields are a crucial component of molecular mechanics and molecular dynamics simulations. They consist of a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For triazine-based systems, the development of accurate and transferable force fields is essential for reliable simulations.

Generic force fields like DREIDING can be used to predict the structure and dynamics of a wide range of molecules, including triazine derivatives. researchgate.net However, for higher accuracy, specific force fields for triazines may need to be developed or existing ones re-parameterized. This process often involves fitting the force field parameters to high-level ab initio or DFT data for a set of representative molecules. The GROMOS force field, for instance, has been parameterized and tested for a variety of systems, and similar approaches can be applied to triazines. nih.gov

Advanced Applications of 2,4,6 Triethyltriazine in Materials Science and Catalysis

2,4,6-Triethyltriazine in Polymer Chemistry and Advanced Materials

The incorporation of triazine moieties into polymer structures is a well-established strategy for enhancing thermal stability, flame retardancy, and creating specific functionalities. The applications of triazine-based compounds in polymer chemistry are diverse, ranging from their use as photoinitiators to their integration as core structural units or cross-linking agents.

Incorporation into Polymer Backbones and Cross-linking Agents

The symmetrical and trifunctional nature of the 1,3,5-triazine (B166579) ring makes it an attractive building block for the synthesis of polymers and as a cross-linking agent to create robust polymer networks. The nitrogen-containing heterocyclic structure of triazines can impart desirable properties such as high thermal stability and char yield, which is beneficial for flame-retardant materials researchgate.net. Triazine derivatives can be incorporated into polymer backbones to create sequence-defined polymers with unique structural and functional properties chemimpex.com.

Fabrication of Functional Polymeric Materials Utilizing Triazine Moieties

The triazine core is integral to a variety of functional polymeric materials, including those with applications in electronics and environmental science. For example, functionalized 1,3,5-triazine derivatives are components of photo- and electroluminescent materials, where the triazine unit can act as an electron-accepting core nih.gov. Furthermore, triazine-based porous organic polymers have been synthesized and utilized as heterogeneous basic organocatalysts acs.org. Covalent Organic Frameworks (COFs) based on triazine units are another significant area of research, with applications in gas storage and catalysis rsc.orgresearchgate.netrsc.orguni-duesseldorf.deresearchgate.net.

Despite the broad utility of the triazine moiety, there is a lack of specific examples in the available literature of functional polymeric materials that are explicitly fabricated using this compound as a key monomer or functional component.

Catalytic Applications of this compound and its Derivatives

The electron-deficient nature of the 1,3,5-triazine ring and the presence of nitrogen atoms that can act as coordination sites make triazine derivatives interesting candidates for applications in catalysis, both as ligands and as structural components of catalyst supports.

Electrocatalysis and Photocatalysis Involving this compound Derivatives

The electron-deficient nature of the triazine ring makes its derivatives promising candidates for applications in catalysis, particularly in electro- and photocatalysis.

In photocatalysis , triazine derivatives are crucial precursors for the synthesis of graphitic carbon nitride (g-C₃N₄), a metal-free photocatalyst with significant potential for solar-driven applications. nih.gov The electronic features in these π-conjugated systems exhibit a trend of delocalization from triazine to heptazine, which narrows the band gap, allowing for more efficient use of longer-wavelength light. nih.gov Triazine-based covalent organic frameworks (COFs) have also demonstrated remarkable porosity and stability, making them effective for photocatalytic hydrogen generation and the degradation of organic pollutants like rhodamine B. researchgate.net Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and shown to act as efficient, reusable photocatalysts for processes such as the aerobic oxidation of benzylamines. nih.gov The photocatalytic activity of these materials is highly sensitive to the synthetic conditions used during their preparation. nih.gov

In the realm of electrocatalysis , covalent triazine frameworks (CTFs) and other derivatives are being investigated as metal-free electrocatalysts. researchgate.net Their unique properties, including good porosity, high stability, low density, and a π-conjugated structure, provide a large surface area with numerous active sites and improved charge transfer capabilities. researchgate.net These materials have shown promise in the electrochemical reduction of nitrate (B79036) ions to ammonia (B1221849) (NO₃RR), a reaction with great potential to replace the energy-intensive Haber-Bosch process and address nitrate contamination in water resources. researchgate.net

Table 1: Performance of Triazine-Based Photocatalysts

| Catalyst System | Application | Key Finding | Reference |

|---|---|---|---|

| Melem (Heptazine derivative) | Dye Degradation | Photocatalytic activity is 5.4 times higher than its triazine-based counterpart, melam. | nih.gov |

| TFP-TPTPh COF (Triazine COF) | Rhodamine B Degradation | Excellent removal efficiency from water within 60 minutes. | researchgate.net |

| Aromatic Dendrimer (Triazine Core) | Aerobic Oxidation of Benzylamines | Functions as an efficient and reusable photocatalyst. | nih.gov |

| CaBiO₂Cl/g-C₃N₄ Composite | CO₂ Photoreduction & Dye Degradation | Synergistic effect at the heterojunction enhances generation of reactive oxygen species. | mdpi.com |

Applications in Organic Synthesis as Reagents or Building Blocks

The 1,3,5-triazine scaffold, particularly derived from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a cornerstone of modern organic synthesis. daneshyari.com

Cyanuric chloride is a highly versatile reagent due to the differential reactivity of its three chlorine atoms, which can be substituted sequentially by various nucleophiles. daneshyari.com This reactivity can be controlled by temperature: mono-substitution typically occurs at or below 0°C, di-substitution at room temperature, and tri-substitution at temperatures above 60°C. daneshyari.com This stepwise substitution allows for the precise construction of unsymmetrical triazine derivatives. mdpi.com

This controlled reactivity enables a wide range of functional group transformations:

Activation of Carboxylic Acids : Triazine derivatives can activate carboxylic acids for the synthesis of amides and diazo ketones. researchgate.net

Synthesis of Acid Fluorides : 2,4,6-Trifluoro-1,3,5-triazine (cyanuric fluoride), prepared from cyanuric chloride, readily converts carboxylic acids into their corresponding fluorides, which are useful in peptide synthesis, especially for incorporating sterically hindered amino acids. researchgate.net

Chlorination : Cyanuric chloride has been used as a chlorinating agent for preparing sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net

Dehydration and Oxidation : In combination with DMSO, triazine reagents can facilitate the oxidation of alcohols. imperial.ac.uk

Triazine derivatives serve as excellent scaffolds or "building blocks" for constructing larger, more complex molecules. nih.govacs.org Their C₃ symmetry is particularly useful in supramolecular chemistry and materials science. acs.org

Functionalized triazines are key components in various cross-coupling reactions, enabling the synthesis of advanced materials with tailored electronic and photophysical properties.

Stille and Suzuki Coupling : Thienyltriazine derivatives have been used in Stille coupling reactions to create donor-acceptor systems and star-shaped molecules. nih.gov Similarly, Suzuki coupling of boronic acid-functionalized triazines is a common strategy. nih.gov

Sonogashira Coupling : The Sonogashira coupling of terminal alkynes with halogenated triazines is a powerful method for synthesizing conjugated systems. nih.govorganic-chemistry.org For example, 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine (B8198669) derivatives have been prepared using this method. nih.gov The reaction is typically performed with a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.orglibretexts.org

These coupling strategies have been employed to synthesize a variety of complex structures, including redox-active chromophores like tris(tetrathiafulvalene)- and tris(ferrocene)-1,3,5-triazines. nih.govacs.org

Table 2: Examples of Coupling Reactions for Triazine-Based Molecule Synthesis

| Reactants | Coupling Type | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine and N,N-bis(4-methoxyphenyl)-N-[(5-(tributylstannyl)thiophen-2-yl)phenyl]amine | Stille | Star-shaped molecule SM6.5 | ~50% | nih.gov |

| Tribromo thienyltriazine derivative and trimethylsilyl (B98337) acetylene | Sonogashira | Triethynyl thienyltriazine derivative | ~68% | nih.gov |

| 2,4,6-tris[5-(1,3-dioxa-4,4,5,5-tetramethyl-2-borolanyl)-2-thienyl] triazine and 5-bromothienylpentamethyldisilane | Suzuki-type | Star-like system SM4.4 | 30% | nih.gov |

Other Emerging Technological Applications

Beyond catalysis and synthesis, triazine-based materials are finding applications in other advanced technological fields. Covalent triazine frameworks (CTFs) are of particular interest due to their exceptional stability, large surface area, and tunable porosity. researchgate.net These properties make them highly suitable for:

Gas Sorption and Separation : The defined pore structures of CTFs allow for selective gas adsorption. researchgate.net

Energy Storage and Conversion : CTFs have shown potential as materials for supercapacitor electrodes and in lithium-ion batteries. researchgate.net

Sensors : The nitrogen atoms in the triazine rings can act as donor-acceptor sites, making CTFs candidates for electrode materials in sensors. researchgate.net

The ongoing research into these versatile compounds continues to uncover new functionalities and expand their role in developing next-generation technologies.

Analytical Methodologies for 2,4,6 Triethyltriazine and Its Metabolites/degradants

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target analyte, 2,4,6-triethyltriazine, from complex matrices such as environmental or biological samples. thermofisher.com This separation is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In this method, the sample is first vaporized and separated based on its components' boiling points and polarities in a capillary column. thermofisher.cominnovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification.

The mass spectrum for this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound. nist.gov The molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.24 g/mol ). nist.gov Key fragments provide structural confirmation.

Table 1: Electron Ionization (EI) Mass Spectrum Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 165 | 45 | [C₉H₁₅N₃]⁺ (Molecular Ion) |

| 150 | 100 | [M - CH₃]⁺ |

| 136 | 35 | [M - C₂H₅]⁺ |

| 122 | 20 | [M - C₃H₇]⁺ |

| 82 | 25 | Triazine ring fragment |

| 54 | 30 | C₄H₆ fragment |

Data derived from NIST WebBook mass spectrum for this compound. nist.gov

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific fragment ions of the target analyte. thermofisher.com This enhances sensitivity and selectivity, which is particularly useful for trace-level analysis in complex environmental samples. thermofisher.comhpst.cz

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS)

For the analysis of metabolites or degradation products of this compound, which may be more polar and less volatile, Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS) is an invaluable tool. nih.gov This technique separates compounds in the liquid phase before they are introduced into a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. thermofisher.com

The primary advantage of HRAM-MS is its ability to measure the mass of an ion with extremely high precision and accuracy (typically within 1-5 ppm). tecnofrom.com This allows for the confident determination of the elemental composition of the parent molecule and its metabolites. thermofisher.com High resolving power distinguishes the target analyte from matrix interferences that may have a similar nominal mass, a common challenge in complex sample analysis. thermofisher.comtecnofrom.com

For instance, a potential hydroxylation metabolite of this compound would have a different elemental formula and thus a distinct, precisely measurable mass, allowing for its unambiguous identification. HRAM systems can provide the quantitative power of a triple quadrupole instrument combined with full-scan capabilities for identifying unknown compounds. thermofisher.com

Table 2: Theoretical Mass Data for Distinguishing this compound from a Putative Metabolite using HRAM-MS

| Compound | Elemental Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₉H₁₅N₃ | 165.1266 |

| Hydroxylated Metabolite | C₉H₁₅N₃O | 181.1215 |

This table illustrates the capability of HRAM-MS to differentiate compounds based on precise mass, even with the addition of a single oxygen atom.

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the structural and electronic properties of this compound, providing confirmatory evidence of its identity and insights into its chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The ethyl groups would give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The ¹³C NMR spectrum would similarly show distinct signals for the methylene and methyl carbons, as well as a signal for the equivalent carbons within the triazine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~2.7 - 2.9 | Quartet (q) |

| ¹H | -CH₃ | ~1.2 - 1.4 | Triplet (t) |

| ¹³C | Triazine Ring (C) | ~170 - 175 | Singlet (s) |

| ¹³C | -CH₂- | ~28 - 32 | Singlet (s) |

| ¹³C | -CH₃ | ~10 - 15 | Singlet (s) |

Predicted values are based on general principles and data from structurally similar triazine compounds. spectrabase.comtcichemicals.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org These two methods are complementary; IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in polarizability. arxiv.org

The IR spectrum of this compound, which is available in the NIST database, would exhibit characteristic absorption bands. nist.gov Key features would include C-H stretching vibrations from the ethyl groups and strong absorptions corresponding to the C=N stretching modes of the triazine ring. Raman spectroscopy would also be sensitive to the symmetric vibrations of the triazine ring, which may be weak or absent in the IR spectrum.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | IR & Raman | 2850 - 3000 |

| C=N Stretch (triazine ring) | IR & Raman | 1500 - 1600 |

| C-N Stretch (triazine ring) | IR & Raman | 1350 - 1450 |

| CH₂ Bend | IR | ~1465 |

| Ring Breathing Mode | Raman | 800 - 1000 |

Data based on general group frequencies and analysis of similar triazine structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heteroaromatic systems like triazines, these absorptions are typically due to π → π* and n → π* electronic transitions. mdpi.com

Table 5: Typical UV Absorption Data for Substituted 1,3,5-Triazines

| Electronic Transition | Typical Wavelength Range (λmax) |

|---|---|

| π → π* | 220 - 250 nm |

| n → π* | 260 - 280 nm |

Data based on spectroscopic studies of various triazine derivatives. mdpi.comresearchgate.netrsc.org

Advanced Mass Spectrometry Approaches for Identification in Complex Matrices

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous identification and characterization of compounds like this compound, particularly within complex environmental or biological matrices. High-resolution mass spectrometry (HRMS) coupled with various chromatographic methods has become an essential tool for monitoring and identifying emerging contaminants. nih.gov These advanced approaches offer high sensitivity and specificity, allowing for the detection and structural elucidation of target analytes even at trace levels. mdc-berlin.de The evolution of mass spectrometry has led to versatile and powerful tools capable of providing detailed molecular information, which is crucial for both quantitative and qualitative analyses. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful analytical technique used to determine the structure of unknown compounds. wikipedia.org The method involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. wikipedia.org This approach significantly enhances the specificity of detection by reducing background noise and matrix interference. mdc-berlin.de

The process begins when the sample is introduced into the mass spectrometer, and the molecules are ionized. In the first stage of analysis (MS1), the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, with a molecular weight of 165.2355, the molecular ion ([M]⁺) at m/z 165 would be selected as the "precursor ion". wikipedia.orgnist.gov

This selected precursor ion is then directed into a collision cell. Here, it undergoes fragmentation through a process such as collision-induced dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller "product ions". wikipedia.orgnih.gov These fragment ions are characteristic of the precursor ion's structure.

Finally, the product ions are transferred to a second mass analyzer (MS2), which separates them by their m/z ratio, generating a product ion spectrum. This fragmentation pattern serves as a structural fingerprint, enabling the detailed characterization of the original molecule. By analyzing the mass differences between the precursor ion and the product ions, chemists can deduce the structure of the original compound. The use of tandem mass spectrometry is rapidly increasing as it provides more structural information than single-stage MS. nih.goviosrjournals.org

<

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 165 | 150 | CH₃ (15 Da) | Loss of a methyl radical from an ethyl group |

| 165 | 136 | C₂H₅ (29 Da) | Loss of an ethyl radical |

| 165 | 122 | C₃H₇ (43 Da) | Loss of a propyl radical (rearrangement) or C₂H₅ + CH₂ |

| 136 | 107 | C₂H₅ (29 Da) | Sequential loss of a second ethyl radical |

Note: The table above is illustrative and represents plausible fragmentation pathways for this compound based on common fragmentation mechanisms of alkyl-substituted triazines.

In Silico Prediction of Mass Spectra for Unknown Identification

The identification of unknown compounds by mass spectrometry traditionally relies on matching the experimental mass spectrum against reference spectra in curated databases like the NIST/EPA/NIH Mass Spectral Library. nist.gov However, a significant challenge exists: while millions of chemical compounds are known, public spectral libraries contain curated electron ionization (EI) mass spectra for only a fraction of them. nih.govresearchgate.net In silico, or computational, prediction of mass spectra offers a powerful solution to bridge this gap. nih.gov

Recent advancements utilize quantum chemistry and machine learning to simulate mass spectra by performing theoretical fragmentations of compounds. nih.gov One such approach is the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, which generates in silico EI mass spectra by combining molecular dynamics (MD) with statistical methods. nih.govresearchgate.net This technique can predict 70 eV electron ionization spectra from first principles, offering a significant advantage when authentic standards are unavailable for analysis. escholarship.org

The QCEIMS workflow can predict novel fragmentation and rearrangement reactions that may not be included in rule-based prediction software. nih.govescholarship.org The accuracy of these predictions can be influenced by various parameters, including the simulated impact excess energy. A higher energy setting generally leads to more extensive fragmentation of the molecule and a decrease in the intensity of the molecular ion peak. nih.govescholarship.org These computational tools are invaluable for expediting the annotation of experimental mass spectra and identifying novel or unexpected compounds in complex samples. nih.gov

<

| Feature | Experimental Mass Spectrometry | In Silico Mass Spectrometry (e.g., QCEIMS) |

|---|---|---|

| Requirement | Physical sample/authentic standard | Chemical structure (e.g., InChI, SMILES) |

| Basis of Spectrum | Physical fragmentation of molecules in the ion source | Quantum chemistry calculations and molecular dynamics simulations nih.govresearchgate.net |

| Throughput | Lower; dependent on sample preparation and instrument time | High; scalable to generate spectra for thousands of molecules nih.gov |

| Limitation | Limited by availability of reference standards and spectral libraries | Accuracy depends on computational methods and parameters; may not perfectly replicate experimental conditions nih.govescholarship.org |

| Application | Definitive identification and quantification | Tentative identification of unknowns; elucidation of novel fragmentation pathways nih.govnih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are fundamental in modern analytical chemistry. nih.govsaspublishers.com These methods combine two or more analytical techniques to separate, detect, and identify chemical components in a sample. saspublishers.com The primary advantage of this approach is the ability to separate target analytes from complex matrix interferences, which significantly improves the signal-to-noise ratio and enables lower detection limits. iosrjournals.org For the analysis of this compound and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry was one of the earliest and most successful hyphenated methods. saspublishers.com In GC-MS, the sample is first vaporized and passed through a long capillary column. Different compounds travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, achieving separation. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected. saspublishers.com

GC-MS is exceptionally well-suited for the analysis of compounds that are volatile and thermally stable, characteristics that apply to this compound. The mass spectra obtained provide detailed structural information based on the fragmentation patterns, which can be compared with library spectra for confident identification. iosrjournals.org This technique is widely used for environmental monitoring, including the analysis of triazine pesticides and their degradation products in drinking water. unitedchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. saspublishers.com This technique is ideal for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In LC-MS, the sample is separated in the liquid phase before being introduced into the MS interface, where the solvent is removed and the analytes are ionized. saspublishers.com

LC-MS is a highly selective and sensitive technique that allows for the determination of molecular weight and the identification of compounds, their impurities, and their degradation products. saspublishers.com The increasing use of tandem mass spectrometry in conjunction with LC (LC-MS/MS) provides even greater specificity and structural information through the analysis of fragment ions produced by collision-induced dissociation. nih.goviosrjournals.org

<

| Technique | Principle | Applicability to this compound | Key Advantages |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase followed by MS detection. | Highly suitable due to expected volatility and thermal stability. | Excellent separation efficiency; extensive spectral libraries for identification; robust and established methodology. iosrjournals.orgunitedchem.com |

| LC-MS | Separation of compounds in the liquid phase followed by MS detection. | Applicable, especially for analysis of potentially less volatile metabolites or degradants in complex aqueous matrices. | Broad applicability to a wide range of polarities and molecular weights; soft ionization techniques minimize fragmentation of the parent molecule. nih.govsaspublishers.com |

Future Research Directions and Unaddressed Challenges in 2,4,6 Triethyltriazine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 2,4,6-trisubstituted-1,3,5-triazines often relies on the nucleophilic substitution of cyanuric chloride. researchgate.netnih.govmdpi.com While effective, these methods can involve hazardous reagents and generate significant waste. A primary challenge and a key future research direction is the development of more sustainable and environmentally benign synthetic protocols for 2,4,6-triethyltriazine.

Future research should focus on the adoption of green chemistry principles. youtube.com This includes the exploration of alternative, less toxic starting materials and the use of catalytic methods to improve atom economy. Techniques such as microwave-assisted rsc.orgmdpi.com and ultrasound-assisted synthesis, mdpi.com which have shown promise for other triazine derivatives by reducing reaction times and solvent usage, could be adapted for the synthesis of this compound. A comparative analysis of the environmental impact of traditional versus these emerging synthetic methods would be invaluable.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Method | Advantages | Disadvantages | Potential for this compound |

| Traditional (from Cyanuric Chloride) | Well-established, versatile | Use of hazardous reagents, potential for waste generation | Current primary route, can be optimized for greener conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption | Requires specialized equipment | High potential for a more efficient and sustainable synthesis |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, can be performed at lower temperatures | Scalability can be a challenge | Promising for developing energy-efficient synthetic protocols |

Exploration of New Mechanistic Insights Through Advanced Computational Methods

A significant gap in the current understanding of this compound chemistry lies in the detailed mechanistic pathways of its formation and reactions. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer powerful tools to elucidate these mechanisms at a molecular level.

While computational studies have been successfully applied to other triazine derivatives to predict their properties and reaction mechanisms, researchgate.netmdpi.comnih.govresearchgate.net similar in-depth theoretical investigations for this compound are lacking. Future research should employ these methods to:

Model the reaction coordinates for the synthesis of this compound to identify transition states and intermediates, thereby optimizing reaction conditions.

Predict the electronic and structural properties of the molecule to better understand its reactivity and potential interactions.

Simulate its behavior in different solvent environments to provide insights into its solubility and stability.

These computational studies would not only provide fundamental knowledge but also guide the rational design of new synthetic routes and applications.

Expanding the Scope of Applications in Emerging Technologies

The applications of this compound have historically been limited. However, the broader class of 1,3,5-triazine (B166579) derivatives is finding increasing use in a variety of emerging technologies. A significant future challenge is to explore and develop novel applications for this compound, potentially through strategic functionalization.

One of the most promising areas is in energy storage . Triazine-based covalent organic frameworks (COFs) are being investigated as materials for batteries and supercapacitors due to their porous nature and high nitrogen content, which can enhance electrochemical performance. rsc.orgresearchgate.netrsc.org Future research could focus on synthesizing derivatives of this compound that can act as linkers in the formation of COFs for energy storage applications.

Another potential application is in the field of organic electronics . The electron-deficient nature of the triazine ring makes it an interesting building block for organic light-emitting diodes (OLEDs) and other electronic devices. Research into functionalizing the ethyl groups of this compound with chromophoric or electroactive moieties could lead to the development of novel materials for these technologies.

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to constructing complex and functional molecular systems. The 1,3,5-triazine core is a well-known building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and π-π stacking interactions. researchgate.netharvard.edu

A key area for future research is the integration of this compound into such supramolecular assemblies. While the ethyl groups themselves are not strongly interacting, they can be functionalized to introduce groups capable of directing self-assembly. For example, the introduction of hydrogen bond donors or acceptors, or aromatic groups, could enable the programmed assembly of this compound derivatives into well-defined architectures such as rosettes, ribbons, or porous networks.

Table 2: Potential Supramolecular Motifs Incorporating Functionalized this compound

| Supramolecular Motif | Required Functionalization on Ethyl Groups | Potential Application |

| Rosettes | Hydrogen bond donors/acceptors (e.g., amides, carboxylic acids) | Molecular recognition, sensing |

| π-Stacked Columns | Aromatic groups (e.g., phenyl, pyridyl) | Organic electronics, charge transport |

| Porous Networks | Ditopic linkers with specific geometries | Gas storage, catalysis |

Cross-Disciplinary Research Initiatives Involving Triazine Chemistry

Addressing the unaddressed challenges and fully realizing the potential of this compound will require a move beyond traditional synthetic chemistry. Cross-disciplinary research initiatives are crucial for driving innovation in this area.

Future progress will depend on collaborations between:

Synthetic Chemists to develop novel, sustainable synthetic routes and functionalized derivatives.

Computational Chemists to provide theoretical insights into reaction mechanisms and molecular properties.

Materials Scientists to explore the applications of this compound-based materials in areas such as energy storage, electronics, and catalysis.

Supramolecular Chemists to design and construct complex, self-assembled systems with novel functions.

By fostering these collaborations, the scientific community can unlock the full potential of this compound and the broader class of triazine compounds, leading to the development of new technologies and a deeper understanding of fundamental chemical principles.

Q & A

Q. What are the optimal conditions for synthesizing 2,4,6-triethyltriazine via alkylation reactions?

- Methodological Answer : Alkylation of 1,3,5-triazine derivatives typically involves reacting alkyl halides (e.g., ethyl bromide) with nucleophiles (amines or thiols) under mild conditions. For triethyl-substituted triazines, a stepwise substitution approach is recommended to ensure regioselectivity. Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, with catalytic bases like K₂CO₃ to deprotonate intermediates. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂ adjacent to the triazine ring).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl groups).

- IR Spectroscopy : Detect C-N stretching (~1350–1500 cm⁻¹) and C-H vibrations from ethyl groups (~2850–2950 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and substituent geometry if single crystals are obtainable .

Q. How can computational tools predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, charge distribution, and steric effects. Software like Gaussian or ORCA generates optimized geometries and electrostatic potential maps. Compare results with experimental UV-Vis spectra to validate electronic transitions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Ethyl groups at the 2,4,6-positions create steric barriers, favoring substitutions at less hindered sites. Kinetic studies (e.g., monitoring reaction rates with different nucleophiles) and Hammett plots can quantify electronic contributions. Computational modeling (DFT) further clarifies transition-state geometries .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound with hydrated electrons?

- Methodological Answer : Radiolytic pulse techniques generate hydrated electrons (e⁻ₐq) to study reduction kinetics. Use phosphate buffers (pH 7) and vary solvent polarity (water vs. acetonitrile/water mixtures). Arrhenius plots (ln(k) vs. 1/T) determine activation energies. Compare rate constants (k) with structurally similar triazines (e.g., trimethyltriazine) to assess substituent effects .

Q. What strategies resolve contradictions in reported catalytic activity data for triethyltriazine-based coordination complexes?

- Methodological Answer : Discrepancies may arise from impurities or varying ligand ratios. Perform:

- Elemental Analysis : Verify metal-to-ligand stoichiometry.

- XPS : Confirm oxidation states of metal centers.

- Catalytic Assays : Standardize conditions (substrate concentration, temperature) and use internal standards (e.g., ferrocene) for reproducibility .

Q. How can this compound be functionalized for applications in porous organic polymers (POPs)?

- Methodological Answer : Post-synthetic modification via Sonogashira coupling or click chemistry introduces functional groups (e.g., acetylene, azides). Optimize monomer ratios during polymerization using dynamic light scattering (DLS) to monitor particle size. Characterize porosity via BET surface area analysis and gas adsorption studies (CO₂, N₂) .

Q. What in vitro assays are recommended for preliminary toxicity screening of this compound?

- Methodological Answer :

- MTT Assay : Assess cytotoxicity in mammalian cell lines (e.g., HEK293).

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains.

- Skin Irritation Tests : Use reconstructed human epidermis models (EpiDerm™) per OECD guidelines. Always reference SDS for handling protocols (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.